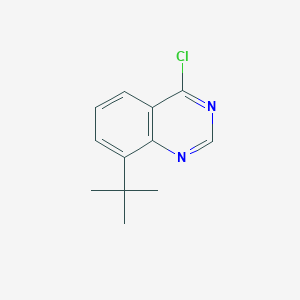

8-tert-butyl-4-chloroquinazoline

Beschreibung

Significance of Quinazoline (B50416) Scaffold in Synthetic Organic Chemistry

The quinazoline scaffold is of paramount importance in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives. nih.govekb.egmdpi.com These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. ekb.egresearchgate.net The versatility of the quinazoline nucleus allows for substitutions at various positions, notably at the 2, 6, and 8 positions, which have been shown to be crucial for structure-activity relationships. nih.govnih.gov The ability to modify the quinazoline structure has led to the development of numerous synthetic methodologies aimed at creating novel derivatives with enhanced or specific biological functions. nih.gov This has made the quinazoline scaffold a privileged structure in drug discovery and development. researchgate.net

The exploration of quinazoline derivatives has yielded several commercially successful drugs, underscoring the scaffold's therapeutic potential. mdpi.comresearchgate.net The continuous research into new synthetic routes and the functionalization of the quinazoline core highlight its enduring significance in the field of synthetic organic chemistry. nih.gov

Rationale for Research on Substituted Quinazolines: Focus on 8-tert-butyl-4-chloroquinazoline

The investigation into substituted quinazolines is driven by the quest for molecules with improved efficacy and target specificity. The introduction of different functional groups onto the quinazoline framework can profoundly influence the molecule's physicochemical properties and biological activity.

The compound 8-tert-butyl-4-chloroquinazoline is a specific example of a substituted quinazoline that has garnered research interest. The rationale for focusing on such a compound lies in the unique contributions of its substituents:

The 4-chloro group: The chlorine atom at the 4-position of the quinazoline ring is a key functional group. It acts as a leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents at this position, making it a versatile intermediate for the synthesis of a library of 4-substituted quinazoline derivatives.

The 8-tert-butyl group: The tert-butyl group at the 8-position is a bulky alkyl group. Its presence can have several effects on the molecule. It can influence the molecule's conformation and provide steric hindrance, which may affect its interaction with biological targets. The lipophilicity of the tert-butyl group can also impact the molecule's solubility and membrane permeability.

The combination of these two substituents in 8-tert-butyl-4-chloroquinazoline creates a unique chemical entity with potential for further chemical modification and exploration of its biological properties. Research into this and similar compounds contributes to a deeper understanding of the structure-activity relationships of quinazoline derivatives and aids in the design of new molecules with desired therapeutic profiles.

Chemical Data for 8-tert-butyl-4-chloroquinazoline

| Property | Value |

| Molecular Formula | C₁₂H₁₃ClN₂ |

| Molecular Weight | 220.70 g/mol |

| CAS Number | 403612-89-5 |

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H13ClN2 |

|---|---|

Molekulargewicht |

220.70 g/mol |

IUPAC-Name |

8-tert-butyl-4-chloroquinazoline |

InChI |

InChI=1S/C12H13ClN2/c1-12(2,3)9-6-4-5-8-10(9)14-7-15-11(8)13/h4-7H,1-3H3 |

InChI-Schlüssel |

KGBWJMDHVPUCPV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=CC2=C1N=CN=C2Cl |

Herkunft des Produkts |

United States |

Synthetic Routes and Methodological Advancements for 8 Tert Butyl 4 Chloroquinazoline and Its Precursors

Classical and Contemporary Approaches for 4-Chloroquinazoline (B184009) Core Synthesis

The transformation of quinazolin-4(3H)-ones or their tautomeric 4-hydroxyquinazolines into 4-chloroquinazolines is a pivotal step in the synthesis of many derivatives.

Halogenation of Quinazolin-4(3H)-ones and 4-Hydroxyquinazolines

The conversion of quinazolin-4(3H)-ones to 4-chloroquinazolines is traditionally achieved through halogenation. Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly employed for this transformation. researchgate.net The reaction mechanism involves the conversion of the 4-oxo group into a chloro substituent, rendering the C4 position susceptible to nucleophilic substitution. nih.gov

A process for preparing 4-haloquinazolines involves the halogenation of the corresponding 4-hydroxyquinazolines using a phosphoryl, thionyl, or carbonyl halide in the presence of a catalytically effective amount of an N,N-dialkylformamide. google.com The addition of soluble organic halide salts can catalyze this reaction. google.com

| Reagent | Conditions | Yield | Reference |

| SOCl₂ | Reflux, 4 hr | - | researchgate.net |

| POCl₃/DMF | Catalytic | - | google.com |

Further details on yields were not specified in the provided context.

Alternative Environmentally Benign Methods for 4-Chloroquinazoline Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. An iron-catalyzed dehydrogenative [4 + 2] cycloaddition of secondary/tertiary anilines with 4-methylene-quinazolinones represents a sustainable approach. nih.gov This method utilizes a cheap transition metal catalyst (FeCl₃) and an environmentally friendly oxidant (H₂O₂/O₂) under mild conditions. nih.gov

Another green approach involves the use of a deep eutectic solvent (DES) for N-alkylation/acylation reactions in the synthesis of related heterocyclic compounds, which offers excellent selectivity and avoids the use of volatile organic solvents. researchgate.net While not directly for 4-chloroquinazoline synthesis, these principles point towards greener alternatives in heterocyclic chemistry.

Introduction of the tert-Butyl Moiety at the 8-Position

The introduction of a tert-butyl group at the C8 position of the quinazoline (B50416) ring can be achieved through two main strategies: direct functionalization of a pre-formed quinazoline core or by starting with a precursor already containing the tert-butyl group.

Regioselective Functionalization Strategies at the Quinazoline C-8 Position

The direct and selective functionalization of the C8 position of the quinazoline scaffold is a key challenge in synthetic organic chemistry. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines and their derivatives. researchgate.netnih.gov These methods allow for the direct introduction of alkyl or aryl groups at specific positions, including C8. researchgate.net For instance, rhodium(III)-catalyzed C-H alkylation of quinoline (B57606) N-oxides has shown excellent selectivity for the C8 position. researchgate.net

Another approach involves directed metalation, where a directing group on the quinazoline ring guides a metalating agent to the C8 position. Subsequent reaction with an electrophile introduces the desired substituent. For example, regioselective metalation of 4-chloroquinazoline can be achieved, and quenching the reaction with an appropriate electrophile can introduce a substituent at the C8 position. nih.gov

| Method | Catalyst/Reagent | Position Selectivity | Reference |

| Rhodium-Catalyzed C-H Alkylation | Rh(III) catalyst | C8 | researchgate.net |

| Directed Metalation | Metalating agent | C8 | nih.gov |

Precursor Synthesis with tert-Butyl Group for Subsequent Cyclization to Quinazoline

An alternative and often more controlled method involves the synthesis of an anthranilic acid derivative bearing a tert-butyl group at the desired position. For the synthesis of 8-tert-butyl-4-chloroquinazoline, a key precursor would be 2-amino-3-tert-butylbenzoic acid. This substituted anthranilic acid can then be cyclized to form the corresponding 8-tert-butylquinazolin-4(3H)-one.

The synthesis of substituted quinazolin-4(3H)-ones can be achieved through various methods, including the reaction of 2-aminobenzamides with different reagents. nih.govacs.org For instance, a common route involves the condensation of a substituted 2-aminobenzoic acid with formamide (B127407) or other one-carbon sources. researchgate.netgoogle.com

Spectroscopic Elucidation of 8 Tert Butyl 4 Chloroquinazoline Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 8-tert-butyl-4-chloroquinazoline is anticipated to display distinct signals corresponding to the aromatic protons and the tert-butyl group. The tert-butyl group would likely appear as a sharp singlet, integrating to nine protons, in the upfield region of the spectrum, typically around 1.3-1.5 ppm, due to the shielding effect of the sp³ hybridized carbon atoms.

The aromatic region would show a more complex pattern. The proton at position 2 (H-2) of the quinazoline (B50416) ring is expected to be the most downfield signal, likely appearing as a singlet. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) would exhibit coupling patterns (doublets and triplets) characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro and nitrogen atoms and the electron-donating effect of the tert-butyl group. For comparison, in some 6-halo-2-phenyl-substituted 4-anilinoquinazolines, the quinazoline protons appear in the range of 7.0-9.0 ppm. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The tert-butyl group would show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The aromatic and heterocyclic rings would display a series of signals in the downfield region (typically 120-160 ppm). The carbon atom attached to the chlorine (C-4) and the carbons of the pyrimidine (B1678525) ring (C-2 and C-4) would be significantly deshielded. For instance, in related 2-substituted quinazolines, the C2 carbon signal appears around 160 ppm. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 8-tert-butyl-4-chloroquinazoline is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system would be observed in the 1650-1450 cm⁻¹ region. The C-Cl stretching vibration would likely be found in the fingerprint region, typically below 800 cm⁻¹. The characteristic bending vibrations of the substituted benzene ring would also be present in the fingerprint region, providing further structural clues. For other quinazoline derivatives, characteristic bands for C=N and aromatic C-H stretching have been reported. derpharmachemica.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 8-tert-butyl-4-chloroquinazoline, typically recorded in a solvent like acetonitrile (B52724) or ethanol, is expected to exhibit absorption bands corresponding to π→π* transitions of the conjugated quinazoline system. Generally, quinazoline derivatives show two main absorption bands: one at a longer wavelength (around 310–425 nm) attributed to n→π* transitions, and another at a shorter wavelength (around 240–300 nm) due to π→π* transitions of the aromatic system. researchgate.net The substitution pattern, including the chloro and tert-butyl groups, would influence the exact position and intensity of these absorption maxima (λ_max).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 8-tert-butyl-4-chloroquinazoline would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 having an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum would offer further structural information, likely involving the loss of the tert-butyl group or the chlorine atom. For related chloro-substituted quinolines, the molecular ion peak and subsequent fragmentation are key identifiers. beilstein-journals.org

X-Ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the angles and intensities of the diffracted beams, a three-dimensional model of the electron density within the crystal can be generated. From this model, the precise positions of the atoms, bond lengths, bond angles, and torsional angles can be determined, providing a definitive solid-state structure of the molecule.

Hypothetical Crystallographic Data for 8-tert-butyl-4-chloroquinazoline

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1302.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor | < 0.05 |

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be obtained from an X-ray diffraction experiment. Actual experimental data is required for a definitive structural determination.

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about the vibrational modes of a molecule. When monochromatic light, typically from a laser, interacts with a molecule, it can be scattered. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency, known as the Raman shift, corresponds to the energy of specific molecular vibrations.

The Raman spectrum of 8-tert-butyl-4-chloroquinazoline would exhibit a series of peaks, each corresponding to a specific vibrational mode of the molecule. These vibrations include stretching and bending of the chemical bonds within the quinazoline ring system, the tert-butyl group, and the carbon-chlorine bond. The position, intensity, and width of the Raman bands are sensitive to the molecular structure and its local environment.

Hypothetical Raman Spectral Data for 8-tert-butyl-4-chloroquinazoline

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~3080 | Aromatic C-H stretching |

| ~2960 | Asymmetric C-H stretching of tert-butyl group |

| ~2870 | Symmetric C-H stretching of tert-butyl group |

| ~1610 | Quinazoline ring C=N stretching |

| ~1570 | Quinazoline ring C=C stretching |

| ~1460 | C-H bending of tert-butyl group |

| ~750 | C-Cl stretching |

| ~580 | Quinazoline ring deformation |

Note: This table presents hypothetical Raman shifts and their assignments for 8-tert-butyl-4-chloroquinazoline based on the analysis of similar molecular structures. Experimental verification is necessary to confirm these assignments.

The combination of X-ray diffraction and Raman spectroscopy would provide a comprehensive and unambiguous elucidation of the structure of 8-tert-butyl-4-chloroquinazoline, from its precise atomic arrangement in the solid state to the dynamics of its molecular vibrations.

Computational Chemistry and Theoretical Investigations of 8 Tert Butyl 4 Chloroquinazoline

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. For 8-tert-butyl-4-chloroquinazoline, DFT calculations can elucidate the influence of the tert-butyl and chloro substituents on the quinazoline (B50416) core.

Studies on similar quinazoline derivatives have shown that the substitution pattern significantly impacts the electron distribution and molecular geometry. In the case of 8-tert-butyl-4-chloroquinazoline, the electron-donating tert-butyl group at the C8 position is expected to increase the electron density in the fused ring system. Conversely, the electron-withdrawing chlorine atom at the C4 position creates an electrophilic site, which is crucial for its reactivity.

The conformation of the molecule is largely dictated by the steric bulk of the tert-butyl group. DFT optimization would likely reveal a preferred orientation of the tert-butyl group to minimize steric hindrance with the adjacent hydrogen atom on the benzene (B151609) ring. The quinazoline ring system itself is planar, and this planarity is not expected to be significantly distorted by the substituents.

Table 1: Calculated Electronic Properties of 8-tert-butyl-4-chloroquinazoline (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and based on typical values for similar quinazoline derivatives. Actual values would require specific DFT calculations for 8-tert-butyl-4-chloroquinazoline.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and intermolecular interactions of 8-tert-butyl-4-chloroquinazoline over time. nih.govnih.govfrontiersin.org By simulating the motion of the molecule in a solvent environment, typically water or a biologically relevant medium, MD can reveal dynamic behaviors that are not apparent from static DFT calculations.

For 8-tert-butyl-4-chloroquinazoline, a key aspect to investigate with MD simulations would be the rotational dynamics of the tert-butyl group. The simulation could quantify the rotational energy barrier and the preferred rotameric states. Furthermore, MD simulations are instrumental in understanding how the molecule interacts with other molecules, such as water or potential binding partners. These simulations can map out the hydration shell around the molecule and identify key hydrogen bonding or hydrophobic interactions.

In the context of drug design, MD simulations are crucial for studying the stability of a ligand-protein complex. nih.govnih.gov If 8-tert-butyl-4-chloroquinazoline were to be used as a scaffold for an inhibitor, MD simulations could predict the stability of its binding to a target protein and highlight key residues involved in the interaction.

Quantum Chemical Calculations of Reactivity Parameters

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater propensity to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap implies higher reactivity.

Other important descriptors are the chemical potential (μ), hardness (η), and electrophilicity index (ω). mdpi.comphyschemres.orgnih.gov DFT calculations on 2,4-dichloroquinazolines have revealed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com This aligns with the expected reactivity of 8-tert-butyl-4-chloroquinazoline, where the C4 position is the primary site for nucleophilic substitution.

Table 2: Global Reactivity Descriptors for 8-tert-butyl-4-chloroquinazoline (Illustrative)

| Descriptor | Formula | Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Electrophilicity Index (ω) | μ2 / 2η | 2.79 eV |

Note: The data in this table is illustrative and based on typical values for similar quinazoline derivatives. Actual values would require specific quantum chemical calculations for 8-tert-butyl-4-chloroquinazoline.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving 8-tert-butyl-4-chloroquinazoline. The most significant reaction for this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile.

Theoretical studies on the SNAr of 4-chloroquinazolines with amines have shown that the reaction proceeds through a stepwise mechanism involving a Meisenheimer intermediate. researchgate.net Computational modeling can be used to calculate the energy profile of this reaction, including the activation energies of the transition states and the stability of the intermediate. These calculations can provide insights into the reaction kinetics and the factors that influence the reaction rate.

For instance, the nature of the nucleophile and the solvent can have a significant impact on the reaction mechanism and efficiency. researchgate.netbeilstein-journals.org Computational studies can model these effects and predict the optimal conditions for a desired transformation.

Structure-Based Computational Design Approaches for Quinazoline Derivatives

The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.netmdpi.com Structure-based computational design leverages the three-dimensional structure of a target protein to design potent and selective inhibitors.

Starting with the 8-tert-butyl-4-chloroquinazoline core, computational methods can be used to design novel derivatives with enhanced biological activity. By using the chloro group as a handle for introducing various substituents, a library of virtual compounds can be generated. These compounds can then be docked into the active site of a target protein to predict their binding affinity and orientation.

This approach has been successfully applied to the design of inhibitors for various enzymes, including kinases and proteases, using the quinazoline scaffold. bohrium.comnih.gov The insights gained from computational modeling can guide the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Reactivity and Chemical Transformations of 8 Tert Butyl 4 Chloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of quinazoline chemistry, allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring activates the C-4 position towards nucleophilic attack.

Amination Reactions

The displacement of the C-4 chloro group by amine nucleophiles is a widely employed strategy for the synthesis of 4-aminoquinazoline derivatives, which are prominent scaffolds in medicinal chemistry. Generally, the reaction of 4-chloroquinazolines with primary or secondary amines proceeds under relatively mild conditions to afford the corresponding 4-aminoquinazolines in good yields. nih.gov

Microwave irradiation has been shown to significantly accelerate these amination reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov For instance, the reaction of various substituted 4-chloroquinazolines with N-methylanilines has been efficiently carried out under microwave irradiation. nih.gov While specific data for 8-tert-butyl-4-chloroquinazoline is not extensively documented, the general reactivity patterns of 4-chloroquinazolines suggest that it would readily undergo amination. The steric hindrance from the 8-tert-butyl group might influence the reaction kinetics, potentially requiring slightly more forcing conditions compared to unhindered analogs.

Table 1: Examples of Amination Reactions of Substituted 4-Chloroquinazolines

| 4-Chloroquinazoline (B184009) Reactant | Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Aryl-6-bromo-4-chloro-8-iodoquinazoline | 2-Aminoethanol | 2-((2-Aryl-6-bromo-8-iodoquinazolin-4-yl)amino)ethanol | Not specified | Not specified | |

| 4-Chloro-6-halo-2-phenylquinazoline | N-methyl-p-methoxyaniline | 4-(N-methyl-p-methoxyanilino)-6-halo-2-phenylquinazoline | Microwave | 63-90 | nih.gov |

| 4-Chloro-6-halo-2-phenylquinazoline | 3-Bromo-N-methylaniline | 4-(3-Bromo-N-methylanilino)-6-halo-2-phenylquinazoline | Microwave | 72-73 | nih.gov |

This table presents data for analogous compounds to illustrate the general reactivity in amination reactions.

Alkoxylation and Phenoxylation Reactions

The substitution of the C-4 chlorine with oxygen-based nucleophiles, such as alkoxides and phenoxides, provides access to 4-alkoxy- and 4-phenoxyquinazolines. These reactions typically proceed under basic conditions, where the alkoxide or phenoxide is generated in situ or used as a pre-formed salt. While specific examples for 8-tert-butyl-4-chloroquinazoline are not readily found in the literature, the general principles of SNAr on the 4-chloroquinazoline core suggest that these reactions are feasible. The bulky 8-tert-butyl group may present some steric hindrance, potentially requiring higher temperatures or longer reaction times to achieve good conversion.

Thiolate and Azide (B81097) Substitutions

The C-4 chloro substituent can also be displaced by sulfur and nitrogen nucleophiles like thiolates and azide ions. The reaction with thiolates would lead to the formation of 4-(alkylthio)- or 4-(arylthio)quinazolines, while reaction with sodium azide would yield 4-azidoquinazolines. These 4-azido derivatives can serve as versatile intermediates for further transformations, such as the construction of triazole rings via click chemistry or reduction to the corresponding 4-aminoquinazoline. While the reaction of 4-chloroquinazolines with hydrazines to form triazoles has been reported, specific studies on the direct azide substitution of 8-tert-butyl-4-chloroquinazoline are limited. rsc.org

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions (C-4 and C-8)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are highly applicable to halogenated quinazolines, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. For 8-tert-butyl-4-chloroquinazoline, both the C-4 chloro and the C-8 aryl-H bond (which can be functionalized to a halide or triflate) are potential sites for such transformations.

Suzuki-Miyaura Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with a halide or triflate in the presence of a palladium catalyst and a base, is a powerful tool for forming C-C bonds. libretexts.org This reaction can be applied to 4-chloroquinazolines to introduce aryl or heteroaryl substituents at the C-4 position. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govresearchgate.net For substrates with multiple halogen atoms, regioselective coupling can often be achieved by controlling the reaction conditions. nih.gov Although specific examples involving 8-tert-butyl-4-chloroquinazoline are scarce, it is expected to undergo Suzuki-Miyaura coupling at the C-4 position with various boronic acids. The steric bulk of the 8-tert-butyl group might influence the choice of optimal ligand and reaction conditions.

Table 2: Examples of Suzuki-Miyaura Coupling of Substituted Chloroquinazolines

| Chloroquinazoline Reactant | Boronic Acid | Product | Catalyst System | Base | Yield (%) | Reference |

| 4,7-Dichloroquinazoline | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-7-chloroquinazoline | Pd(PPh3)4 | Na2CO3 | 68 | nih.gov |

| 4,7-Dichloroquinazoline | Phenylboronic acid | 4-Phenyl-7-chloroquinazoline | Pd(PPh3)4 | Na2CO3 | 65 | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | 2,4-Diaryl-3-iodoquinoline | Pd(PPh3)4/PCy3 | Not specified | Moderate to high |

This table presents data for analogous compounds to illustrate the general reactivity in Suzuki-Miyaura coupling reactions.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction is highly effective for the alkynylation of 4-chloroquinazolines, providing access to 4-alkynylquinazoline derivatives which are important intermediates in organic synthesis and medicinal chemistry. researchgate.netnih.gov Various palladium catalysts and reaction conditions have been developed to achieve high yields and functional group tolerance. researchgate.netnih.gov The reaction of substituted 4-chloroquinazolines with terminal alkynes typically proceeds smoothly at room temperature in the presence of a suitable catalyst system and base. researchgate.netnih.gov The 8-tert-butyl group in 8-tert-butyl-4-chloroquinazoline is not expected to significantly hinder the Sonogashira coupling at the C-4 position, as the reaction site is relatively accessible.

Table 3: Examples of Sonogashira Coupling of Substituted 4-Chloroquinazolines

| 4-Chloroquinazoline Reactant | Terminal Alkyne | Product | Catalyst System | Base | Yield (%) | Reference |

| 2-Methyl-4-chloroquinazoline | Phenylacetylene | 2-Methyl-4-(phenylethynyl)quinazoline | Pd(PPh3)4/CuI | Cs2CO3 | 90 | researchgate.netnih.gov |

| 2-Methyl-4-chloroquinazoline | Cyclopropylacetylene | 2-Methyl-4-(cyclopropylethynyl)quinazoline | Pd(PPh3)4/CuI | Cs2CO3 | 98 | researchgate.netnih.gov |

| 4-Chloro-2-trifluoromethylquinazoline | Phenylacetylene | 4-(Phenylethynyl)-2-trifluoromethylquinazoline | Pd(PPh3)4/CuI | Cs2CO3 | 75 | researchgate.netnih.gov |

| 4-Chloro-6,7-dimethoxyquinazoline | Various terminal alkynes | 4-Alkynyl-6,7-dimethoxyquinazolines | Pd(PPh3)4 or PdCl2(PPh3)2/CuI | NEt3 | Not specified | nih.gov |

This table presents data for analogous compounds to illustrate the general reactivity in Sonogashira coupling reactions.

Kumada Cross-Coupling

The Kumada cross-coupling reaction, which involves the coupling of a Grignard reagent with an organic halide catalyzed by nickel or palladium, represents a powerful method for the formation of carbon-carbon bonds. nih.gov In the context of 8-tert-butyl-4-chloroquinazoline, the chlorine atom at the C4 position is susceptible to displacement by a Grignard reagent. The high electrophilicity of the C4 position on the quinazoline ring makes it a prime site for such cross-coupling reactions.

While specific studies on the Kumada coupling of 8-tert-butyl-4-chloroquinazoline are not extensively documented, the general reactivity of 4-chloroquinazolines suggests that this reaction is feasible. The reaction would likely proceed by the oxidative addition of the C4-Cl bond to a low-valent nickel or palladium catalyst, followed by transmetalation with a Grignard reagent (R-MgX) and subsequent reductive elimination to afford the 4-substituted-8-tert-butylquinazoline.

Table 1: Postulated Kumada Cross-Coupling of 8-tert-butyl-4-chloroquinazoline

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 8-tert-butyl-4-chloroquinazoline | R-MgX (e.g., Phenylmagnesium bromide) | Ni(dppf)Cl₂ or Pd(PPh₃)₄ | 8-tert-butyl-4-phenylquinazoline |

Note: This table represents a hypothetical reaction based on the known principles of Kumada coupling and the reactivity of related 4-chloroquinazolines.

Negishi Cross-Coupling

Similar to the Kumada coupling, the Negishi cross-coupling reaction is a versatile C-C bond-forming reaction that utilizes an organozinc reagent in the presence of a nickel or palladium catalyst. The general principles of this reaction are applicable to 8-tert-butyl-4-chloroquinazoline, targeting the reactive C4-chloro substituent.

Although direct experimental data for the Negishi coupling of 8-tert-butyl-4-chloroquinazoline is scarce in the literature, related studies on other halo-quinazolines demonstrate the utility of this method. For instance, the Negishi cross-coupling of 4-chloroquinazolines with various organozinc reagents has been successfully employed to introduce alkyl, aryl, and heteroaryl groups at the C4 position. The reaction mechanism involves the standard catalytic cycle of oxidative addition, transmetalation with the organozinc compound, and reductive elimination.

Table 2: Hypothetical Negishi Cross-Coupling of 8-tert-butyl-4-chloroquinazoline

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 8-tert-butyl-4-chloroquinazoline | R-ZnCl (e.g., Alkyl-ZnCl) | Pd(PPh₃)₄ | 4-Alkyl-8-tert-butylquinazoline |

Note: This table illustrates a potential Negishi coupling reaction based on established methodologies for similar quinazoline systems.

Heck Reaction for Alkenylation

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene, forming a substituted alkene. acs.org This reaction provides a direct route to introduce alkenyl groups onto the quinazoline core at the C4 position of 8-tert-butyl-4-chloroquinazoline. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. acs.org

Table 3: Anticipated Heck Reaction of 8-tert-butyl-4-chloroquinazoline

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 8-tert-butyl-4-chloroquinazoline | Alkene (e.g., Styrene) | Pd(OAc)₂/PPh₃ | Et₃N | 8-tert-butyl-4-styrylquinazoline |

Note: This table outlines a prospective Heck reaction, drawing upon the known reactivity patterns of 4-chloroquinazolines.

Functionalization and Derivatization Strategies of the tert-Butyl Group

The tert-butyl group is generally considered to be chemically robust and less reactive. However, under specific conditions, it can undergo functionalization. While direct C-H functionalization of the tert-butyl group on a complex molecule like 8-tert-butyl-4-chloroquinazoline is challenging, certain strategies could be envisioned based on modern synthetic methodologies.

One potential approach involves radical-mediated C-H functionalization. For instance, the use of potent radical generating systems might allow for the abstraction of a hydrogen atom from one of the methyl groups of the tert-butyl substituent, followed by trapping with a suitable reagent. There is precedent for the photoinduced elimination of a tert-butyl group from a quinazolinone ring system, which proceeds via homolytic cleavage of the C-C bond, suggesting that the tert-butyl group can be activated under photochemical conditions. researchgate.netnih.gov

Another hypothetical strategy could involve directed C-H activation, although the directing group would need to be installed on the quinazoline ring in a position that can geometrically reach the tert-butyl group. Given the steric bulk and the lack of activating electronic features of the tert-butyl group itself, such transformations remain synthetically challenging.

Directed Lithiation and Electrophilic Substitution at the Quinazoline Ring, Influenced by tert-Butyl Substituent

The tert-butyl group, being an electron-donating alkyl group, influences the electronic properties of the quinazoline ring. In electrophilic aromatic substitution reactions, alkyl groups are typically ortho- and para-directing activators. stackexchange.comucla.edu Therefore, the tert-butyl group at the C8 position would be expected to direct incoming electrophiles to the C7 and C5 positions of the quinazoline ring. However, the steric hindrance imposed by the bulky tert-butyl group would likely disfavor substitution at the C7 position, making the C5 position the more probable site for electrophilic attack.

Directed ortho-metalation (DoM), typically involving lithiation, is a powerful tool for the regioselective functionalization of aromatic rings. A directing group is required to chelate the organolithium reagent and direct deprotonation to an adjacent position. In 8-tert-butyl-4-chloroquinazoline, neither the tert-butyl group nor the chloro group are effective directing groups for lithiation. However, if a directing group were to be installed at a different position on the quinazoline ring, the electronic and steric influence of the C8-tert-butyl group would need to be considered in predicting the site of lithiation. For instance, a directing group at C7 might be sterically hindered by the adjacent tert-butyl group, potentially impeding its ability to direct lithiation. Conversely, the electron-donating nature of the tert-butyl group could influence the acidity of nearby C-H bonds, potentially affecting the regioselectivity of a lithiation reaction directed by a more remote functional group.

Advanced Methodologies in Quinazoline Chemistry Applied to 8 Tert Butyl 4 Chloroquinazoline

Microwave-Assisted Synthesis and Reactions

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technology is particularly advantageous in the synthesis of heterocyclic compounds like quinazolines.

The preparation of 4-aminoquinazoline derivatives, a common transformation of 4-chloroquinazolines, can be significantly expedited using microwave irradiation. Traditional methods for the amination of 4-chloroquinazolines often require prolonged heating under reflux conditions. nih.gov In contrast, microwave-assisted procedures can reduce reaction times from hours to minutes, while often providing improved yields. nih.govfrontiersin.org For the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009), a microwave-assisted approach in 2-propanol has been shown to be a simple, efficient, and general method. nih.gov

While specific studies detailing the microwave-assisted synthesis of derivatives from 8-tert-butyl-4-chloroquinazoline are not abundant, the general principles are directly applicable. The reaction of 8-tert-butyl-4-chloroquinazoline with various amines under microwave irradiation is expected to proceed efficiently. A typical procedure would involve heating a mixture of the chloroquinazoline and the desired amine in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF), in a sealed vessel inside a microwave reactor. The temperature and reaction time would be optimized to achieve maximum conversion and yield.

The following table illustrates a comparative example of conventional versus microwave-assisted synthesis for the amination of a 4-chloroquinazoline, demonstrating the typical advantages of the latter.

| Method | Reactants | Solvent | Conditions | Reaction Time | Yield |

|---|---|---|---|---|---|

| Conventional Heating | 4-chloroquinazoline, Aniline | Isopropanol | Reflux | 12 hours | Moderate |

| Microwave Irradiation | 4-chloroquinazoline, Aniline | Isopropanol | 160 °C | 10 minutes | High |

Continuous Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. nih.govspringernature.com These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents. In a flow system, small volumes of reactants are continuously mixed and reacted in a controlled environment, minimizing the risks associated with large-scale batch reactions. nih.gov

The application of continuous flow technology to the synthesis of quinazoline derivatives, while not extensively documented for 8-tert-butyl-4-chloroquinazoline specifically, holds significant promise. For instance, the nucleophilic aromatic substitution (SNAr) reaction of 4-chloroquinazolines with amines could be readily adapted to a flow process. In such a setup, a solution of 8-tert-butyl-4-chloroquinazoline and a solution of the desired amine would be pumped through a T-mixer and then into a heated reactor coil. The residence time in the heated zone would be controlled by the flow rate and the reactor volume, allowing for precise optimization of the reaction conditions.

This methodology would not only improve safety and scalability but could also lead to higher yields and purities due to the precise control over reaction parameters. Furthermore, in-line purification techniques can be integrated into a flow system, allowing for a continuous process from starting materials to the purified product.

Catalyst Development for Specific Transformations

The development of new and efficient catalysts is crucial for advancing the synthesis of complex molecules. For the functionalization of 8-tert-butyl-4-chloroquinazoline, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are particularly relevant.

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines. This reaction is a powerful tool for the synthesis of 4-aminoquinazoline derivatives from 8-tert-butyl-4-chloroquinazoline. The choice of palladium precursor, ligand, and base is critical for achieving high yields and tolerating a wide range of functional groups. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have shown high efficacy in the amination of chloro-heterocycles. mdpi.comresearchgate.netwuxiapptec.com For instance, the use of palladacycle pre-catalysts can lead to efficient reactions under mild conditions. mdpi.com

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction could be used to introduce a variety of substituents at the 4-position of the 8-tert-butyl-4-chloroquinazoline core. As with the Buchwald-Hartwig reaction, the selection of the palladium catalyst and reaction conditions is key to a successful transformation. mdpi.com

The following table provides examples of catalyst systems that have been successfully employed in the Buchwald-Hartwig amination of related chloro-heterocycles.

| Catalyst System | Aryl Halide | Amine | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Pd2(dba)3 / Xantphos | 4-Chloroquinazoline | 3-Amino-1H-pyrazole | Na2CO3 | Dioxane | Good |

| t-BuXPhos Palladacycle | Substituted Aryl Chloride | Primary Amine | DBU | t-AmOH | High |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals.

In the context of synthesizing and functionalizing 8-tert-butyl-4-chloroquinazoline, several green chemistry principles can be applied. The use of microwave-assisted synthesis, as discussed earlier, aligns with the principle of enhancing energy efficiency. researchgate.net Continuous flow processing can contribute to preventing waste and designing safer chemical processes. nih.gov

Another key aspect of green chemistry is the use of environmentally benign solvents. The development of synthetic routes that utilize water or other green solvents, or even solvent-free conditions, is a major goal. researchgate.netnih.gov For example, visible light-induced photo-redox copper-catalyzed oxidative Csp2–H annulation of amidines with terminal alkynes has been developed as a green method for synthesizing functionalized quinazolines at room temperature. rsc.org This approach offers a significant improvement in the environmental factor (E-factor) compared to traditional thermal methods. rsc.org

Furthermore, the development of catalytic reactions, as discussed in the previous section, is a cornerstone of green chemistry, as it allows for the use of smaller quantities of reagents and often leads to cleaner reactions with fewer byproducts. The use of heterogeneous catalysts that can be easily recovered and reused further enhances the green credentials of a synthetic process. nih.gov

By incorporating these advanced methodologies, the synthesis and subsequent reactions of 8-tert-butyl-4-chloroquinazoline can be carried out in a more efficient, safer, and environmentally responsible manner.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 8-tert-butyl-4-chloroquinazoline, and how can reaction conditions be optimized?

- Methodological Answer : Begin with nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to introduce the tert-butyl and chloro groups. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles. Monitor intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution). Validate purity with melting point analysis and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 8-tert-butyl-4-chloroquinazoline?

- Methodological Answer : Use H/C NMR to confirm substituent positions and tert-butyl steric effects. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight. For crystallographic analysis, grow single crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). Compare X-ray diffraction data with computational models (e.g., DFT-optimized geometries) to assess bond angles and steric strain .

Q. How can researchers evaluate the thermal and hydrolytic stability of 8-tert-butyl-4-chloroquinazoline under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated aging studies: expose the compound to buffers (pH 2–12) at 40–80°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy or HPLC. Thermogravimetric analysis (TGA) quantifies thermal stability (decomposition onset temperature). Compare kinetic data (e.g., Arrhenius plots) to predict shelf life under standard lab conditions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in 8-tert-butyl-4-chloroquinazoline during nucleophilic substitution reactions?

- Methodological Answer : Use isotopic labeling (O, H) to track reaction pathways. Perform kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations to identify rate-determining steps. Analyze steric hindrance from the tert-butyl group via molecular docking simulations. Cross-reference experimental yields with computational activation energies to resolve discrepancies .

Q. How should researchers address conflicting spectroscopic data when characterizing 8-tert-butyl-4-chloroquinazoline derivatives?

- Methodological Answer : Reconcile contradictions by repeating experiments under inert atmospheres (e.g., argon) to exclude oxidation artifacts. Use 2D NMR techniques (COSY, NOESY) to distinguish regioisomers. Validate crystallographic data against Cambridge Structural Database (CSD) entries. Apply multivariate statistical analysis (e.g., PCA) to identify outlier datasets .

Q. What methodologies are suitable for studying environmental interactions of 8-tert-butyl-4-chloroquinazoline on indoor surfaces or atmospheric particulates?

- Methodological Answer : Simulate indoor environments using chamber studies with controlled humidity and oxidant levels (e.g., ozone, NO). Quantify surface adsorption via quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS). Track degradation products using gas chromatography-mass spectrometry (GC-MS). Compare results with computational models of surface-adsorbate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.